Cobalt(II) nitrate hexahydrate
Description
Significance in Contemporary Chemical Science
Cobalt(II) nitrate (B79036) hexahydrate holds considerable significance across various domains of modern chemical science, primarily due to its role as a versatile precursor and catalyst. chemimpex.comcymitquimica.comfishersci.nothermofisher.krsigmaaldrich.com Its applications span materials science, catalysis, electrochemistry, and analytical chemistry. chemimpex.com
In materials science , it is fundamental in the production of cobalt-based pigments for ceramics, glass, and paints, imparting distinct blue and pink colors. chemimpex.comontosight.aifirstmedtrade.com It is also a key ingredient for creating high-purity cobalt, which is essential in the electronics industry and for the production of magnetic materials and high-strength superalloys. sigmaaldrich.comamericanelements.comnih.gov
As a catalyst or catalyst precursor, cobalt(II) nitrate hexahydrate is instrumental in various organic syntheses and industrial processes. chemimpex.comsigmaaldrich.com It is used in the preparation of catalysts for Fischer-Tropsch synthesis, a process for producing synthetic liquid fuels. wikipedia.orgfirstmedtrade.comomanchem.com Additionally, it catalyzes reactions such as the synthesis of 5-carboxanilide-dihydropyrimidinone derivatives and nitro indoles. sigmaaldrich.com
In the field of electrochemistry , this compound is utilized as an electrolyte component in batteries and supercapacitors, contributing to enhanced energy storage and stability. chemimpex.com Recent research has also focused on its use in synthesizing nanostructured materials for applications in electrochemical water oxidation. researchgate.net
Furthermore, in analytical chemistry , it serves as a valuable reagent. chemimpex.com
Scope of Academic Inquiry and Research Trends
Current academic research involving this compound is diverse and expanding, with a significant focus on nanotechnology and green chemistry.
A major trend is the use of this compound as a precursor for the synthesis of cobalt oxide nanoparticles (Co₃O₄ and CoO) . aip.org Researchers are exploring various synthesis methods, such as sol-gel, co-precipitation, and thermal decomposition, to control the size, morphology, and properties of these nanoparticles for applications in capacitors, catalysts, lithium-ion batteries, and gas sensors. researchgate.netaip.orgkashanu.ac.ir Studies have investigated the influence of parameters like sintering time and temperature on the resulting nanoparticle characteristics. aip.orgaip.org For instance, research has shown that the sol-gel method can produce single-phase Co₃O₄, with the crystallite size being dependent on the sintering duration. aip.org
Another significant research avenue is the "green" synthesis of cobalt oxide nanoparticles. This approach utilizes plant extracts, such as those from Phytolacca dodecandra and Punica granatum, as reducing and capping agents, offering a more environmentally friendly alternative to traditional chemical methods. kashanu.ac.irajgreenchem.com
Furthermore, there is ongoing investigation into the fundamental properties and behaviors of this compound itself. Studies have examined the effects of magnetic fields on its nucleation and thermal properties, which is relevant for its application in latent thermal energy storage. scielo.brresearchgate.net
Detailed Research Findings
Recent studies have provided specific insights into the applications and synthesis methods involving this compound.
Synthesis of Cobalt Oxide Nanoparticles
Research has demonstrated various methods for synthesizing cobalt oxide nanoparticles from this compound, each yielding distinct material properties.
| Synthesis Method | Precursor(s) | Key Findings | Resulting Material | Average Crystal Size |
| Sol-Gel | This compound, Ethylene (B1197577) glycol | Generated single-phase Co₃O₄; 2-hour sintering produced the smallest crystallite diameter. aip.orgaip.org | Co₃O₄ | - |
| Thermal Decomposition | This compound | Formation of short nanorods of single-phase Co₃O₄ at 520°C. researchgate.net | Co₃O₄ | ~11 nm researchgate.net |
| Biological (Green) | This compound, Phytolacca dodecandra leaf extract | Showed high antibacterial activity. kashanu.ac.ir | Co₃O₄ | 10.79 nm kashanu.ac.ir |
| Chemical (Co-precipitation) | This compound, Sodium hydroxide (B78521) | - | Co₃O₄ | 11.9 nm kashanu.ac.ir |
Catalytic Applications
This compound serves as a catalyst in several organic reactions, facilitating the synthesis of complex molecules.
| Reaction | Reactants | Product |
| Biginelli Reaction | Acetoacetanilides, Aldehydes, Urea (B33335)/Thiourea (B124793) | 5-Carboxanilide-dihydropyrimidinone derivatives sigmaaldrich.com |
| Nitration | Indoles, tert-Butyl nitrite (B80452) | Nitro indoles sigmaaldrich.com |
| Cyclization | 2-Aminobenzonitriles, Alcohols | Quinazolinones sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);dinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUAJWGNOXCYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co(NO3)2 . 6H2O, CoH12N2O12 | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073135 | |
| Record name | Cobalt nitrate hexahydrate | |
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Molecular Weight |
291.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red deliquescent solid; [Merck Index] Red crystalline powder; Odorless; [Alfa Aesar MSDS], RED CRYSTALS. | |
| Record name | Cobalt(II) nitrate hexahydrate | |
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| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water, g/100ml at 0 °C: 133.8 | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.88 g/cm³ | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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CAS No. |
10026-22-9, 23730-86-1 | |
| Record name | Cobalt(II) nitrate hexahydrate | |
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| Record name | Cobalt(2+), hexaaqua-, dinitrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023730861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt nitrate hexahydrate | |
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| Record name | COBALTOUS NITRATE HEXAHYDRATE | |
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| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
55 °C | |
| Record name | COBALT(II) NITRATE HEXAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthetic Methodologies for Cobalt Ii Nitrate Hexahydrate Derived Materials
Solution-Based Synthesis Approaches
Solution-based synthesis methods are advantageous due to their ability to achieve homogeneous mixing of precursors at a molecular level, enabling the formation of highly uniform and well-controlled nanomaterials.
The sol-gel method is a widely utilized, cost-effective, and convenient process for synthesizing cobalt oxide nanoparticles. aip.orgresearchgate.net This technique involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, a cobalt precursor, such as cobalt(II) nitrate (B79036) hexahydrate, is dissolved in a suitable solvent, followed by a hydrolysis and condensation reaction to form the gel.
In a typical synthesis, cobalt(II) nitrate hexahydrate is dissolved in a solvent like ethylene (B1197577) glycol. aip.orgresearchgate.net The solution is stirred to ensure homogeneity and then heated to induce gelation. The resulting gel is subsequently dried to remove the solvent and then calcined at elevated temperatures to yield the final cobalt oxide nanoparticles. The sintering temperature and duration are critical parameters that influence the phase and crystallite size of the resulting cobalt oxide. For instance, sintering at 700 °C has been shown to produce single-phase Co3O4. aip.orgaip.org Research has demonstrated that varying the sintering time at a constant temperature can optimize the crystallite size of the nanoparticles. aip.orgresearchgate.netaip.org
| Precursor | Solvent | Sintering Temperature (°C) | Sintering Time (hours) | Resulting Material | Average Crystallite Size (nm) |
| This compound | Ethylene glycol | 700 | 1, 2, 3 | Co3O4 | The 2-hour sintering process produced the smallest crystallite diameter. aip.orgaip.org |
| This compound | Oxalic acid/Distilled water | 600 | 2 | Co3O4 | 45 krishisanskriti.org |
Precipitation is a straightforward and effective method for the synthesis of cobalt hydroxides and oxides. This technique involves the addition of a precipitating agent to a solution of a cobalt salt, such as this compound, to induce the formation of an insoluble product. The properties of the final material are highly dependent on factors like the concentration of reactants, pH, and stirring time. nih.gov
The process typically involves dissolving this compound in deionized water, followed by the slow, dropwise addition of a basic solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), under vigorous stirring. iajps.com This leads to the precipitation of cobalt hydroxide, which can then be isolated and calcined at a specific temperature to form cobalt oxide nanoparticles. nih.govnih.gov For example, calcination of the cobalt hydroxide precursor in air at 400°C for four hours yields cobalt oxide nanoparticles. nih.gov The choice of the anion in the cobalt salt precursor and its concentration can influence the stoichiometry and color of the intermediate cobalt hydroxide product. nih.gov
| Cobalt Precursor | Precipitating Agent | Stirring Time (min) | Calcination Temperature (°C) | Resulting Material | Particle Size (nm) |
| 0.6 M Co(NO3)2·6H2O | 2 M KOH | 60 | 400 | Co3O4 | 24 nih.gov |
| 1.0 M Co(NO3)2·6H2O | 2.0 M NaOH | 120 | - | Co3O4 | 11.9 |
Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water in a sealed vessel, known as an autoclave, to crystallize materials. This technique is particularly effective for producing well-defined, crystalline nanoparticles. This compound is a commonly used precursor in this method. mdpi.com
In a typical hydrothermal synthesis of cobalt oxide, an aqueous solution of this compound and a mineralizer, such as urea (B33335) or a hydroxide source (e.g., NaOH), is placed in a Teflon-lined stainless-steel autoclave. mdpi.comacs.org The autoclave is then heated to a specific temperature (e.g., 100-250°C) and maintained for a set duration (e.g., 3-6 hours). mdpi.comacs.org The morphology and size of the resulting cobalt oxide nanocrystals can be controlled by adjusting parameters such as the initial pH of the solution and the concentrations of the precursors. acs.org For instance, Co3O4 nanocubes have been synthesized using cobalt(II) nitrate and sodium hydroxide, with the particle size being controlled by the initial pH. Subsequent annealing of the hydrothermally synthesized product can be performed to further control the phase and crystallinity. mdpi.com
| Cobalt Precursor | Additive/Mineralizer | Temperature (°C) | Time (h) | Resulting Material | Morphology |
| Co(NO3)2·6H2O | Urea | 100 | 6 | Cobalt Oxide Thin Film | - |
| Co(NO3)2·6H2O | NaOH | 180 | 0.5 - 8 | Co3O4 | Polyhedral (cubes, octahedra, cuboctahedra) acs.org |
| Co(NO3)2·6H2O | NaOH/HNO3 | 250 | 3 | Co3O4 | Nanocubes |
The microemulsion technique is a sophisticated method for synthesizing nanoparticles with controlled size and shape. acs.org A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. These systems create nano-sized droplets that act as nanoreactors for the synthesis of nanoparticles. mdpi.comimedpub.com
In the synthesis of cobalt-based nanoparticles, two microemulsions are typically prepared. One contains an aqueous solution of this compound, and the other contains a precipitating or reducing agent. mdpi.commdpi.com These microemulsions are then mixed under controlled conditions, allowing the reactants to combine within the nanodroplets, leading to the formation of nanoparticles. The properties of the resulting nanoparticles can be tailored by controlling the composition of the microemulsion, including the type of surfactant, co-surfactant, and the water-to-surfactant ratio. mdpi.commdpi.com This method has been successfully used to produce cobalt ferrite (CoFe2O4) and other cobalt-based nanoparticles. mdpi.combanglajol.info
| Precursors | Surfactant System | Key Parameters | Resulting Material |
| Co(NO3)2·6H2O, Fe(NO3)3·9H2O | CTAB / n-butanol / n-hexanol | pH of the microemulsion | CoFe2O4 nanoparticles mdpi.combanglajol.info |
| Co(NO3)2·6H2O | CTAB / 2-octanol / H2O | Stirring and centrifugation | CoF2 nanoparticles mdpi.com |
Solution combustion synthesis (SCS) is a time-efficient and energy-saving technique for producing a variety of nanomaterials, including cobalt oxides. The method involves an exothermic, self-sustaining reaction between an oxidizer (metal nitrate) and a fuel (an organic compound) in an aqueous solution. This compound serves as the cobalt precursor and the oxidizer. ijche.iradvanceseng.com
In this process, this compound is mixed with a fuel, such as glycine or citric acid, in deionized water. ijche.iradvanceseng.comresearchgate.net The solution is heated to evaporate the water, resulting in a viscous gel. Upon further heating, the gel auto-ignites, leading to a rapid combustion reaction that produces a voluminous, porous powder of the desired metal oxide. advanceseng.com The fuel-to-oxidizer ratio is a critical parameter that influences the morphology, particle size, and specific surface area of the resulting Co3O4 nanoparticles. researchgate.netresearchgate.net This method is known for producing porous nanostructures with high surface areas. ijche.iradvanceseng.com
| Oxidizer | Fuel | Fuel/Oxidizer Molar Ratio | Combustion Temperature (°C) | Resulting Material | Average Particle Size (nm) |
| This compound | Glycine | Stoichiometric | 200 | Cobalt Compounds | ~50-60 ijche.ir |
| This compound | Citric acid | Varied | - | Co3O4, Co3O4/CoO | Phase composition and morphology are dependent on the ratio. researchgate.net |
| This compound | Glycine | Stoichiometric and 50% fuel-lean | 150 (auto-ignition) | Co3O4 | 11 advanceseng.com |
Thermal Decomposition Pathways
Thermal decomposition is a direct method for preparing cobalt oxides from this compound. This process involves heating the precursor in a controlled atmosphere, leading to its decomposition into the desired oxide material. The morphology, crystallinity, and phase of the final product are highly dependent on the decomposition temperature and atmosphere. kfupm.edu.saresearchgate.net
The thermal decomposition of this compound is a stepwise process. researchgate.netsci-hub.st Upon heating, the hexahydrate first loses its water molecules, converting to the trihydrate and then the monohydrate at temperatures above 55°C. wikipedia.org Further heating leads to the formation of anhydrous cobalt(II) nitrate, which then decomposes to form cobalt oxides. researchgate.netsci-hub.st The final cobalt oxide phase (e.g., CoO, Co2O3, or Co3O4) is determined by the decomposition temperature and the surrounding atmosphere (e.g., air, inert). researchgate.net For instance, direct thermal decomposition of Co(NO3)2·6H2O at 520°C has been shown to form single-phase Co3O4 nanorods. kfupm.edu.sa The mechanism can be complex, potentially involving the formation of cobalt(III) intermediates. semanticscholar.org
| Precursor | Decomposition Temperature (°C) | Atmosphere | Resulting Material | Key Observations |
| Co(NO3)2·6H2O | >55 | - | Co(NO3)2·3H2O, Co(NO3)2·H2O | Stepwise dehydration wikipedia.org |
| Co(NO3)2·6H2O | 320, 420, 520, 620 | Air | Nano-Co3O4 | Particle size, shape, and crystallinity vary with temperature. researchgate.net |
| Co(NO3)2·6H2O | 520 | Air | Co3O4 | Formation of short nanorods kfupm.edu.saresearchgate.net |
| Co(NO3)2·2H2O | - | - | Co3O4 | Involves Co(NO3)3 and Co2O3·H2O intermediates semanticscholar.org |
Green Chemistry Synthetic Routes
In recent years, there has been a growing interest in developing environmentally friendly methods for the synthesis of nanoparticles. These "green" synthetic routes utilize biological entities or plant-derived extracts as reducing and capping agents, offering a sustainable alternative to conventional chemical methods.
Bio-assisted synthesis leverages microorganisms such as bacteria and fungi to produce cobalt oxide nanoparticles from this compound. These biological systems contain various biomolecules that can facilitate the reduction of cobalt ions and stabilize the resulting nanoparticles mdpi.com.
For example, the bacterium Bacillus subtilis, isolated from the rhizosphere of Potentilla atrosanguinea, and the fungus Fusarium oxysporum have been successfully used to synthesize Co₃O₄ nanoparticles from cobalt salts mdpi.com. The nanoparticles synthesized via these microbial routes were found to have average particle sizes of 31.2 nm and 33.4 nm, respectively mdpi.com. The biomolecules produced by these microorganisms, such as enzymes and proteins, are believed to be responsible for the reduction and stabilization of the nanoparticles mdpi.com.
The use of plant extracts for the synthesis of cobalt oxide nanoparticles is a prominent green chemistry approach. Plant extracts are rich in phytochemicals, including flavonoids, polyphenols, terpenoids, and alkaloids, which can act as effective reducing and capping agents nih.govmdpi.comjchemrev.com.
A variety of plant extracts have been employed for the green synthesis of Co₃O₄ nanoparticles from this compound. These include extracts from Psidium guajava leaves nih.gov, Phytolacca dodecandra leaves researchgate.net, Hyphaene thebaica fruit mdpi.com, Curcuma longa leaves mdpi.com, and Populus ciliata leaves scispace.com. The bioactive compounds in these extracts, such as polyphenols and flavonoids, are thought to be responsible for the reduction of Co²⁺ ions to cobalt oxide nanoparticles nih.govjchemrev.com. For instance, in the synthesis using Curcuma longa extract, curcumin, a major polyphenolic compound, is suggested to be involved in the formation of the nanoparticles mdpi.com.
The functional groups present in the plant extracts, such as hydroxyl and carboxyl groups, can also act as capping agents, preventing the agglomeration of the nanoparticles and controlling their size and shape ijrpr.com.
Table 3: Examples of Plant Extracts Used in the Green Synthesis of Cobalt Oxide Nanoparticles
| Plant Species | Part Used | Resulting Nanoparticle | Key Biomolecules | Reference |
| Psidium guajava | Leaves | Co₃O₄ | Polyphenols, flavonoids, glycosides | nih.gov |
| Phytolacca dodecandra | Leaves | Co₃O₄ | - | researchgate.net |
| Hyphaene thebaica | Fruit | Co₃O₄ | Antioxidants, flavonoids, polyphenols | mdpi.com |
| Curcuma longa | Leaves | Co₃O₄ | Curcumin (polyphenol) | mdpi.com |
| Populus ciliata | Leaves | Co₃O₄ | - | scispace.com |
| Aerva javanica | - | Co₃O₄ | Carbohydrates, proteins, flavonoids | mdpi.com |
Advanced Precursor Utilization Strategies
While direct thermal decomposition and green synthesis represent common approaches, more advanced strategies are being explored to tailor the properties of materials derived from this compound. These strategies often involve the use of templates, supports, or alternative energy sources to achieve specific morphologies and functionalities.
One such strategy is the use of a support material during thermal decomposition. For example, loading cobalt(II) nitrate onto a support like graphitic carbon nitride (g-C₃N₄) before thermal treatment can influence the size and dispersion of the resulting Co₃O₄ nanoparticles.
Another advanced approach involves the use of complex precursors derived from this compound. For instance, the thermal decomposition of a Co(NH₃)₅(H₂O)₃ complex, which can be synthesized from cobalt(II) nitrate, has been shown to produce Co₃O₄ nanoparticles at a relatively low temperature of 175°C mdpi.com. This method offers a pathway to highly pure, sphere-like Co₃O₄ nanoparticles with an average size of 17.5 nm mdpi.com.
Furthermore, the morphology of the final product can be controlled by employing specific synthesis conditions. For instance, the preparation of Co₃O₄ nanorods has been achieved through the direct thermal decomposition of this compound under optimized conditions mdpi.comjchemrev.com. These advanced strategies highlight the versatility of this compound as a precursor and the ongoing efforts to control the synthesis of cobalt-based materials at the nanoscale.
Role in Metal-Organic Framework (MOF) Derived Materials
This compound is a widely employed metal salt for the synthesis of cobalt-based Metal-Organic Frameworks (Co-MOFs). In this context, it provides the cobalt(II) ions that act as the metal nodes, which are then connected by organic linker molecules to form the porous, crystalline structure of the MOF. The synthesis of these materials often involves solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel.
Several research efforts have utilized this compound to create novel Co-MOFs with tailored properties. For instance, a solvothermal technique was used to prepare a Co-MOF for the adsorption of humic acid, where this compound was dissolved in dimethylformamide (DMF) with oxalic acid and triethylamine (TEA) and heated to 120 °C. srce.hr In another study, a Co-MOF with a two-dimensional vertical nanoplate array structure was fabricated by reacting 1,3,5-benzenetricarboxylic acid and Co(NO₃)₂·6H₂O in a mixed solvent of DMF and ethanol (B145695) at 180 °C. acs.org The choice of solvent, organic linker, temperature, and reaction time can significantly influence the resulting MOF's structure and properties.
Ultrasound-assisted methods have also been developed for the rapid synthesis of Co-MOFs. One such method involves treating cobalt(II) nitrate with 2,6-pyridinedicarboxylic acid in an ethanolic medium to produce a high-surface-area crystalline material. researchgate.net Furthermore, cobalt(II) nitrate has been used in the synthesis of more complex, multi-metallic frameworks, such as zeolitic imidazolate frameworks (ZIFs), which can be pyrolyzed to create nitrogen-doped carbon catalysts.
The following table summarizes various synthetic conditions for Co-MOFs using this compound as the cobalt source.
| Target MOF | Organic Linker/Reagents | Solvent | Method | Temperature (°C) | Time (h) | Reference |
| Co-MOF | Oxalic acid, Triethylamine | Dimethylformamide (DMF) | Solvothermal | 120 | 4 | srce.hr |
| UCP-32 (2D Co-MOF) | Not specified in snippet | Not specified in snippet | Not specified in snippet | Not specified in snippet | Not specified in snippet | srce.hr |
| Co₂(H₂O)(NO₃)(odabco)₅₃·3.65H₂O | 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco) | Not specified in snippet | Kept in an oven | 100 | 20 | nih.gov |
| Co-MOF | 2,6-pyridinedicarboxylic acid | Dimethylformamide (DMF) | Stirring | 100 | 8 | researchgate.net |
| Co-MOF | 2,6-pyridinedicarboxylic acid | Ethanol | Ultrasound | Not specified | Not specified | researchgate.net |
| Co-MOF (nanoplate array) | 1,3,5-benzenetricarboxylic acid, PVP | DMF/Ethanol/Water | Solvothermal | 180 | 10 | acs.org |
| CoₓZn₁₋ₓ-ZIF | 2-methylimidazole, Zinc(II) nitrate hexahydrate | Methanol | Stirring | Room Temp. | 1 |
Table 1: Examples of synthetic conditions for Co-MOFs using this compound.
Precursor for Layered Double Hydroxide (LDH) Synthesis
This compound is also a fundamental precursor for synthesizing cobalt-containing Layered Double Hydroxides (LDHs). LDHs are a class of ionic lamellar compounds with the general formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. In the synthesis of Co-LDHs, this compound provides the divalent M²⁺ cation.
The most common method for LDH synthesis is co-precipitation. This involves the controlled mixing of a solution containing the metal nitrates (e.g., this compound and a trivalent metal nitrate like chromium(III) nitrate nonahydrate) with an alkaline solution (e.g., NaOH) under vigorous stirring to maintain a constant pH. nih.gov The resulting precipitate is then typically aged, sometimes under hydrothermal conditions, to improve crystallinity. researchgate.net The nitrate anion from the precursor salt can be incorporated into the interlayer region of the LDH structure, although it is often exchanged with other anions, such as carbonate, during synthesis or post-synthesis treatment. rsc.org LDHs containing nitrate anions are considered highly suitable precursors for the intercalation of other functional species. nih.gov
A facile, one-step method has been reported for the in situ synthesis of monometallic Co-LDH ultrathin nanosheets. This process involves the reaction between cobalt(II) nitrate and 2-methylimidazole in a water-methanol solution, bypassing the need for a pre-synthesized template. rsc.org The resulting material exhibits atomic thickness and a porous three-dimensional structure, making it an efficient electrocatalyst for the oxygen evolution reaction. rsc.org
The versatility of this compound as a precursor allows for the creation of a variety of Co-based LDHs with different trivalent metals and interlayer anions, leading to materials with diverse and tunable properties for applications in catalysis, energy storage, and environmental remediation. nih.govresearchgate.netrsc.org
The table below outlines different synthesis methods for Co-LDHs using this compound.
| Target LDH | Co-reagents | Method | pH / Base | Key Features | Reference |
| CoCr-LDH-NO₃ | Chromium(III) nitrate nonahydrate | Co-precipitation | Titrated with NaOH | Formation of Cobalt-chromium LDH | nih.gov |
| Co-LDH nanosheets | 2-methylimidazole | One-step reaction | Not specified | In situ synthesis of ultrathin nanosheets | rsc.org |
| CoAl-LDH | Aluminum nitrate | Co-precipitation | Not specified | Presence of trivalent cobalt and carbonate radicals | rsc.org |
Table 2: Examples of synthetic conditions for Co-LDHs using this compound.
Advanced Materials Science and Nanotechnology Applications
Development of Cobalt Oxide Nanostructures (Co₃O₄, CoO)
Cobalt(II) nitrate (B79036) hexahydrate is extensively utilized in the bottom-up synthesis of cobalt oxide nanostructures, including tricobalt tetroxide (Co₃O₄) and cobalt(II) oxide (CoO). These materials are of immense interest due to their unique electronic, magnetic, and catalytic properties, which are highly dependent on their morphology and crystal structure.
The ability to control the morphology and size of cobalt oxide nanostructures is crucial for tuning their performance in various applications. Cobalt(II) nitrate hexahydrate is a preferred precursor in several synthesis techniques that allow for such control.
Nanorods: The synthesis of Co₃O₄ nanorods can be achieved through various methods, including the thermal decomposition of this compound. One approach involves heating the precursor in air at temperatures ranging from 420-700°C. This method can produce nanorods with average diameters of 10-70 nm and lengths of 20-100 nm google.com. Another method is the co-precipitation technique, where cobalt nitrate is a key reactant.
Nanosheets: Two-dimensional nanosheets of cobalt hydroxide (B78521) (Co(OH)₂), which can be subsequently converted to cobalt oxide nanosheets, have been synthesized using this compound in a methanolic solution with 2-methylimidazole. This process yields nanosheet structures that can be isolated and further processed.
Nanocubes: The fabrication of Co₃O₄ nanocubes with controlled sizes in the 10-100 nm range has been demonstrated. The synthesis often involves adjusting reaction temperature and time. The presence of nitrate salts can mediate the growth of these nanocubes, allowing for the observation of intermediate crystallites before the final cubic morphology is achieved nus.edu.sg.
While specific synthesis of nanobelts using this compound is less commonly reported, the principles of morphological control through surfactant-assisted hydrothermal or solvothermal methods can be adapted to produce such one-dimensional structures. By carefully selecting surfactants and reaction conditions, the anisotropic growth of crystals can be directed to form belt-like morphologies.
Table 1: Synthesis Parameters for Controlled Morphology of Cobalt Oxide Nanostructures
| Morphology | Synthesis Method | Key Parameters | Typical Dimensions |
|---|---|---|---|
| Nanorods | Thermal Decomposition | Temperature (420-700°C), Time (1-6 h) | Diameter: 10-70 nm, Length: 20-100 nm google.com |
| Nanosheets | Solution-based | Solvent (Methanol), Reagent (2-methylimidazole) | High aspect ratio 2D structures |
| Nanocubes | Salt-mediated growth | Reaction Temperature, Reaction Time | 10-100 nm nus.edu.sg |
Crystal engineering of nano-cobalt oxides involves the rational design and synthesis of crystalline architectures with desired properties. By using this compound as a precursor, researchers can influence the crystal structure, orientation, and defects. The choice of synthesis method, such as co-precipitation, sol-gel, or hydrothermal techniques, plays a pivotal role. For instance, in the co-precipitation method, the pH of the solution containing cobalt nitrate can affect the size and uniformity of the resulting nanoparticles cyberleninka.ru. The anion type in the cobalt salt precursor has also been shown to influence the size and shape of the synthesized Co₃O₄ nanoparticles, with cobalt nitrate leading to spherical nanoparticles cyberleninka.ru. Electron diffraction studies have confirmed the cubic symmetry of Co₃O₄ nanocubes synthesized from processes involving nitrate salts nus.edu.sg.
This compound is a key ingredient in the fabrication of cobalt oxide-based composite materials and heterostructures, which often exhibit enhanced functionalities compared to their individual components.
Composite Materials: A notable example is the synthesis of Co₃O₄/N@C composites, where a precursor derived from cobalt nitrate is pyrolyzed to form Co₃O₄ nanoparticles embedded in a nitrogen-doped carbon matrix mdpi.com. These composites have shown promise in catalytic applications. The presence of the carbon matrix can prevent the agglomeration of the nanoparticles and enhance their stability and electronic conductivity.
Heterostructures: The formation of heterostructures, where different materials are combined at the nanoscale, can lead to synergistic effects. For example, Co₃O₄ nanostructures can be grown on other material supports to create catalysts with improved performance. The synthesis often involves the initial formation of a cobalt-containing precursor from this compound, followed by a transformation to the oxide phase in the presence of the second material.
Fabrication of Cobalt-Containing Ceramic Materials
This compound is also a fundamental precursor for producing a range of cobalt-containing ceramic materials with important magnetic and electronic properties.
Cobalt ferrite (CoFe₂O₄) is a hard magnetic ceramic with high coercivity and moderate magnetization. This compound is commonly used as the cobalt source in its synthesis.
Synthesis: Various methods are employed to produce cobalt ferrite nanoparticles, including co-precipitation and hydrothermal techniques. In a typical co-precipitation synthesis, an aqueous solution of this compound and iron(III) nitrate is treated with a base, such as ammonium hydroxide, to precipitate the ferrite. The resulting powder is then calcined at elevated temperatures to form the crystalline spinel structure. The particle size of the cobalt ferrite nanoparticles is influenced by the calcination temperature.
Characterization: The synthesized cobalt ferrite nanoparticles are characterized by a variety of techniques. X-ray diffraction (XRD) is used to confirm the cubic spinel crystal structure. Transmission electron microscopy (TEM) provides information on the morphology and size of the nanoparticles. Magnetic properties, such as saturation magnetization and coercivity, are measured using a vibrating sample magnetometer.
Table 2: Properties of Cobalt Ferrite Nanoparticles Synthesized from this compound
| Synthesis Method | Calcination Temperature (°C) | Average Crystallite Size (nm) | Saturation Magnetization (emu/g) |
|---|---|---|---|
| Co-precipitation | Varies | 11 - 45 | 5 - 67 |
Cobalt-doped titanium dioxide (TiO₂) is a functional ceramic material with significant applications in photocatalysis. This compound serves as the doping agent in the synthesis of these materials.
Synthesis: One common method for preparing cobalt-doped TiO₂ is the sol-gel method. In this process, a titanium precursor is hydrolyzed in the presence of a solution of this compound. The resulting gel is then dried and calcined to produce the doped TiO₂ powder. Another approach is the hydrothermal method, where this compound is introduced into a suspension of TiO₂ and treated under high temperature and pressure.
Applications: The incorporation of cobalt ions into the TiO₂ lattice can modify its electronic band structure, leading to enhanced photocatalytic activity under visible light. This is because the cobalt doping can create defect states within the TiO₂ bandgap, which allows for the absorption of lower-energy photons. These materials have been investigated for the degradation of organic pollutants in water.
Integration with Carbon Nanomaterials
The combination of cobalt nanoparticles with carbon nanomaterials, such as carbon nanotubes (CNTs), creates hybrid materials with synergistic properties. This compound is frequently used as the cobalt source, which is deposited onto or within the carbon framework and subsequently reduced.
Cobalt Nanoparticles within Carbon Nanotube Frameworks
Cobalt nanoparticles can be synthesized within the framework of multi-walled carbon nanotubes (MWCNTs). A wet chemistry method involving the decomposition of this compound diluted in acetone has been used to anchor cobalt oxide nanoparticles to the surface of MWCNTs. researchgate.net Electron microscopy analysis confirmed that dispersed nanoparticles formed on the nanotube walls, with the average particle size increasing with a higher concentration of the cobalt nitrate precursor. researchgate.net
In other synthesis approaches, cobalt nanoparticles are formed from the decomposition of cobalt precursors, which then catalyze the disproportionation of carbon monoxide to grow carbon nanotubes. biu.ac.ilacs.org This process can result in the encapsulation of cobalt particles within the carbon nanotubes or at their tips. biu.ac.ilacs.org The morphology of the final product is highly dependent on the reaction temperature. biu.ac.ilacs.org
Influence of Reaction Temperature on Cobalt/Carbon Nanomaterial Synthesis
| Reaction Temperature (°C) | Primary Product Morphology | Reference |
|---|---|---|
| Lower Temperatures (e.g., <1000) | Mainly nanoparticles with or without encapsulated cobalt | biu.ac.ilacs.org |
| 1000 | Favors nanotube formation | biu.ac.ilacs.org |
The resulting frameworks, with cobalt nanoparticles having an average outer diameter of 26 nm and an inner diameter of 15 nm, exhibit ferromagnetic properties that are also dependent on the reaction temperature. biu.ac.ilacs.org
Catalyst Support Interactions
Carbon nanotubes are excellent support materials for catalysts due to their large specific surface area, high conductivity, and chemical inertness. mdpi.comwikipedia.org When used as a support for cobalt catalysts, CNTs can significantly enhance catalytic activity and stability compared to traditional supports like alumina (B75360). wikipedia.org The weak interaction between the carbon support and cobalt facilitates the reduction of cobalt oxide species and improves the dispersion of cobalt clusters. wikipedia.org
This compound is a common precursor for preparing these catalysts. mdpi.com The properties of the final catalyst are heavily influenced by the pre-treatment of the CNT support. For instance, treating multi-walled carbon nanotubes with nitric acid followed by thermal treatment at high temperatures creates defects that influence the deposition of cobalt nanoparticles. mdpi.com Increasing the thermal pre-treatment temperature from 600°C to 900°C was found to enhance the fraction of cobalt oxide nanoparticles encapsulated within the inner channels of the CNTs from 31% to 70%. mdpi.com This confinement of the catalyst particles led to improved stability and activity in Fischer-Tropsch synthesis. mdpi.com
Effect of CNT Support Pre-Treatment on Cobalt Catalyst Properties
| CNT Thermal Pre-Treatment Temperature | Fraction of Cobalt Oxide Nanoparticles in CNT Channels | Resulting CO Conversion in FTS (at 240°C, 2.0 MPa) | Reference |
|---|---|---|---|
| 600°C | 31% | 28% | mdpi.com |
| 900°C | 70% | 59% | mdpi.com |
This enhanced performance is attributed to the spatial confinement effect of the nanotubes, which can anchor the active cobalt sites and also confine reactant molecules, thereby facilitating the desired chemical reactions. mdpi.com The use of MWCNTs as a support provides a larger active surface area, allowing for greater exposure of the active cobalt sites. mdpi.com
Catalysis Research Utilizing Cobalt Ii Nitrate Hexahydrate Precursors
Homogeneous Catalysis
In homogeneous catalysis, cobalt(II) nitrate (B79036) hexahydrate is utilized either directly or as a precursor to form soluble catalytic complexes that operate in the same phase as the reactants.
Cobalt(II) nitrate hexahydrate has been identified as an effective catalyst in specialized organic synthesis reactions, such as the remote C-H functionalization of 8-aminoquinoline (B160924) compounds. Research has demonstrated a practical and mild nitration protocol using inexpensive this compound as the catalyst. In these reactions, the nitrate ligand itself can act as a nitro source, although the presence of an additional nitro source like tert-butyl nitrite (B80452) (TBN) significantly improves conversion and yield. shu.ac.uk
A study on the nitration of 8-aminoquinolines revealed that in the absence of an external nitro source, using only this compound as the catalyst, a 14% conversion to the nitrated products was observed. shu.ac.uk However, when four equivalents of TBN were introduced, the reaction proceeded to quantitative conversion, yielding a mixture of 5-nitro- and 7-nitro-8-aminoquinoline derivatives. shu.ac.uk This highlights the dual role of this compound as both a catalyst and a potential reagent, while also underscoring the efficiency gained by using a dedicated nitro source.
This compound has proven to be an efficient catalyst for condensation reactions, notably in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-one(thione) derivatives, a process based on the Biginelli reaction. scispace.com This reaction is significant in medicinal and synthetic organic chemistry due to the wide range of biological activities exhibited by the resulting dihydropyrimidinone (DHPM) scaffolds. scispace.com
The use of this compound as a catalyst offers an environmentally friendly and economically viable approach by enabling the reaction to proceed under solvent-free conditions. scispace.com Research has shown that this method is characterized by high efficiency, short reaction times, and high yields. scispace.com For the synthesis of dihydropyrimidinones, a mixture of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) is heated in the presence of a catalytic amount of this compound. Optimal conditions were identified as using 1.5 mmol of the catalyst at 80°C under solvent-free conditions, which resulted in a 90% yield of the desired product. scispace.com The catalyst has been shown to be effective for a variety of aromatic aldehydes and 1,3-dicarbonyl compounds. scispace.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 15 | 80 | 90 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 15 | 80 | 95 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 15 | 80 | 96 |
| Terephthalaldehyde | Ethyl acetoacetate | Urea | 15 | 80 | 92 |
This compound has been successfully employed as a catalyst in the nitration of specific organic molecules. A notable example is the remote C-H functionalization of 8-aminoquinolines, where nitration occurs at the C5 and C7 positions of the quinoline (B57606) ring. shu.ac.uk In this homogeneous catalytic system, the reaction proceeds at room temperature in acetic acid.
The catalytic activity of various cobalt sources was investigated, and this compound was found to be the most effective. shu.ac.uk The study optimized the reaction conditions, identifying that a 20 mol% loading of Co(NO₃)₂·6H₂O with tert-butyl nitrite (TBN) as the nitro source led to the highest conversion and yield of the nitrated products. shu.ac.uk Interestingly, it was observed that in the absence of TBN, a small amount of the nitrated product was still formed, indicating that the nitrate ions from the catalyst precursor can participate in the reaction. shu.ac.uk However, the addition of TBN was crucial for achieving high yields.
| Cobalt Source | Solvent | Conversion (%) | 5-nitro product yield (%) | 7-nitro product yield (%) |
| Co(OAc)₂ | Acetic acid | 60 | 36 | 13 |
| CoCl₂ | Acetic acid | 29 | 19 | 5 |
| Co(NO₃)₂·6H₂O | Acetic acid | 87 | 65 | 22 |
| Co(BF₄)₂·6H₂O | Acetic acid | 61 | 44 | 17 |
Heterogeneous Catalysis
As a precursor for heterogeneous catalysts, this compound is typically deposited onto a support material and then subjected to thermal treatment, such as calcination, to produce cobalt oxides or reduced to form metallic cobalt nanoparticles.
This compound is a widely used precursor for the synthesis of heterogeneous cobalt catalysts for hydrogenation reactions. One such application is in the preparation of cobalt nanoparticles supported on a carbon matrix (Co/C) for the selective hydrogenation of nitroaromatic hydrocarbons.
In a specific study, Co/C microsphere catalysts were synthesized by first reacting this compound with 1,3,5-benzenetricarboxylic acid to form a cobalt-based metal-organic framework (Co-BTC). This was followed by calcination at different temperatures in an inert atmosphere. researchgate.net The resulting catalysts consist of metallic cobalt nanoparticles dispersed on a porous carbon matrix. The catalyst prepared at a calcination temperature of 500°C (Co/C-500) exhibited the best performance in the hydrogenation of o-chloronitrobenzene to o-chloroaniline. researchgate.net
The research findings demonstrated that the Co/C-500 catalyst achieved a 99% conversion rate and 99% selectivity for o-chloroaniline at 80°C and 2 MPa of H₂ pressure after 60 minutes. researchgate.net The catalyst also showed good performance for the hydrogenation of other nitroaromatic compounds containing halogen or unsaturated groups. researchgate.net
| Substrate | Product | Conversion (%) | Selectivity (%) |
| o-chloronitrobenzene | o-chloroaniline | 99 | 99 |
| p-chloronitrobenzene | p-chloroaniline | >99 | 99 |
| m-chloronitrobenzene | m-chloroaniline | 99 | 99 |
| p-nitrotoluene | p-toluidine | >99 | 99 |
This compound is a common precursor for preparing cobalt oxide (Co₃O₄) catalysts, which are highly active for oxidation reactions, including the combustion of methane (B114726). The performance of these catalysts can be significantly influenced by the support material and the presence of promoters.
Research into alumina-supported cobalt oxide catalysts (Co₃O₄/Al₂O₃) for lean methane combustion has shown that the strong interaction between cobalt and alumina (B75360) can lead to the formation of less active cobalt aluminate. nih.gov To mitigate this, strategies such as modifying the alumina support with ceria prior to cobalt deposition have been explored. The addition of ceria serves as a barrier, minimizing the cobalt-alumina interaction, and also acts as a redox promoter. nih.gov
In a comparative study, different supported cobalt catalysts were prepared using this compound. The catalytic activity for methane combustion was evaluated by measuring the temperature required to achieve 50% methane conversion (T₅₀). The results indicated that the ceria-modified catalyst (Co/Ce-Al) exhibited the highest activity. nih.gov
| Catalyst | Support | T₅₀ (°C) |
| Co/Al | Al₂O₃ | 515 |
| Co-Ni/Al | Al₂O₃ | 500 |
| Co/Mg-Al | MgO-Al₂O₃ | 510 |
| Co/Ce-Al | CeO₂-Al₂O₃ | 475 |
Mechanistic Studies in Catalytic Systems
Understanding the reaction intermediates and pathways is crucial for optimizing catalyst design. In Fischer-Tropsch synthesis over cobalt catalysts, the mechanism of chain growth for hydrocarbon formation has been a subject of extensive research. acs.org Isotopic transient kinetic analysis has provided evidence that CHₓ surface intermediates are involved in the chain growth process, which is also shown to be highly reversible. acs.orgresearchgate.net The original proposal by Fischer and Tropsch suggested that metal carbides react with hydrogen to form methylene (B1212753) (CH₂), which then acts as a monomer for polymerization. acs.org More recent studies support the involvement of CHₓ species in the formation of higher hydrocarbons. acs.org
In the context of the PROX reaction, the mechanism involves the competitive adsorption of CO and O₂ on the catalyst surface. The reaction is believed to proceed through the reaction of adsorbed CO with surface oxygen species. nih.gov The presence of hydrogen in the feed can influence the reaction rate, possibly due to competitive adsorption between H₂ and CO. researchgate.net In situ studies using techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) help in identifying adsorbed species on the catalyst surface during the reaction, providing insights into the reaction mechanism. sciopen.com
The identification and characterization of active sites are fundamental to understanding catalytic activity. For cobalt-based catalysts in the PROX reaction, the active phase is often identified as Co₃O₄ spinel. scispace.com However, some studies suggest that CoO, containing Co²⁺, is the more active state, but it can be unstable under reaction conditions. acs.orgresearchgate.net The stabilization of this Co²⁺ state through promotion with elements like vanadium has been shown to enhance catalytic performance. acs.org Operando spectroscopy techniques, such as near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) and near-edge X-ray absorption fine structure (NEXAFS), have been instrumental in identifying the cobalt oxidation state under reaction conditions. acs.orgresearchgate.net These studies have confirmed that the active phase can consist of a thin surface layer with specific electronic and geometric structures that differ from bulk oxides. acs.org
In Fischer-Tropsch synthesis, metallic cobalt is generally accepted as the active phase. uu.nl The catalytic activity is often correlated with the number of surface cobalt atoms. nih.gov However, the surface of cobalt nanoparticles is complex, consisting of different sites such as terraces and step-edges, which may exhibit different catalytic activities. acs.org Theoretical studies using density functional theory (DFT) combined with microkinetic modeling are used to predict the rates of reaction at these different sites. acs.org The interaction between cobalt and the support can also create active sites at the metal-support interface. uu.nl
The support material and the addition of promoters play a critical role in modulating the activity, selectivity, and stability of cobalt catalysts.
In PROX:
Supports: Ceria (CeO₂) is a widely used support that can enhance the catalytic activity of cobalt oxides by promoting their redox properties. scispace.com The interaction with ceria can facilitate the Co³⁺/Co²⁺ redox cycle, which is crucial for the catalytic reaction. scispace.com Zirconia (ZrO₂) has also been studied as a support, though catalysts supported on ceria generally show higher activity. scispace.com
Promoters: The addition of manganese (Mn) to Co-CeO₂ catalysts can improve low-temperature activity by promoting the reoxidation of Co²⁺ to Co³⁺. scispace.com Vanadium (V) has been shown to stabilize the highly active Co²⁺ state, preventing its oxidation to the less active Co₃O₄ and thereby enhancing both activity and stability. acs.org
In Fischer-Tropsch Synthesis:
Supports: The choice of support affects the dispersion of cobalt particles and the extent of metal-support interactions. nih.gov Reducible supports like titania (TiO₂) and niobia (Nb₂O₅) can form suboxides that decorate the cobalt nanoparticles, which can either enhance catalytic performance or block active sites. nih.govuu.nl The acidity of the support can also influence the product selectivity. nih.gov
Promoters: Noble metals such as platinum (Pt), rhenium (Re), and ruthenium (Ru) are often added in small amounts to promote the reduction of cobalt oxides to metallic cobalt. researchgate.netmdpi.com This leads to a higher number of active sites and consequently higher catalytic activity. mdpi.com Promoters can also influence the stability of the catalyst by, for example, hindering coke formation. researchgate.net Alkali and lanthanide oxides have also been investigated as promoters to modify selectivity towards specific products like liquid olefins. nih.gov The addition of promoters can sometimes prevent the sintering of active catalyst particles. researchgate.net
Electrochemical and Energy Storage Research
Electrolyte Applications in Energy Devices
As a source of cobalt ions, cobalt(II) nitrate (B79036) hexahydrate is instrumental in formulating materials that enhance the performance of energy storage devices. It is frequently used to create cobalt-based compounds that improve charge storage and transfer within supercapacitors and batteries.
Cobalt(II) nitrate hexahydrate is a key starting material for synthesizing advanced electrode materials for supercapacitors. Through processes like thermal decomposition or coprecipitation, it is converted into cobalt oxide (Co₃O₄) or layered double hydroxides (LDHs) with unique structural features.
Researchers have synthesized coralloid and hierarchical Co₃O₄ nanostructures by calcining a precursor derived from this compound. These unique structures exhibit excellent electrochemical performance, reaching a capacitance of up to 591 F g⁻¹ at a current density of 0.5 A g⁻¹. researchgate.net Furthermore, these Co₃O₄ electrodes demonstrate remarkable cycling stability, retaining about 97% of their initial capacitance after 2000 cycles at a current density of 1 A g⁻¹ researchgate.net.
In another approach, this compound is used alongside nickel nitrate hexahydrate to create composite materials. One such composite, Ni₂Co₁HCF@CoNi-LDH grown on nickel foam, showed a high discharge specific capacity of 1937 F·g⁻¹ at a current density of 1 A·g⁻¹ in a 2 M KOH electrolyte. mdpi.com This material also maintained 81.3% of its capacity at a higher current density of 10 A·g⁻¹, indicating good rate capability mdpi.com.
| Precursor | Derived Material | Performance Metric | Value | Conditions |
| This compound | Hierarchical Co₃O₄ | Specific Capacitance | 591 F g⁻¹ | 0.5 A g⁻¹ current density |
| This compound | Hierarchical Co₃O₄ | Cycling Stability | ~97% retention | After 2000 cycles at 1 A g⁻¹ |
| This compound, Nickel nitrate hexahydrate | Ni₂Co₁HCF@CoNi-LDH | Specific Capacity | 1937 F·g⁻¹ | 1 A·g⁻¹ in 2 M KOH |
| This compound, Nickel nitrate hexahydrate | Ni₂Co₁HCF@CoNi-LDH | Capacity Retention | 81.3% | at 10 A·g⁻¹ |
This compound is a vital precursor in the synthesis of materials that enhance battery performance, particularly for lithium-ion batteries (LIBs). dataintelo.com It is used to produce cobalt-based anode and cathode materials that offer higher energy density and improved stability. dataintelo.comnoahchemicals.com For instance, cobalt oxide (Co₃O₄), derived from this salt, is a promising anode material due to its high theoretical capacity of 890 mAh g⁻¹ researchgate.net.
Cathode Materials for Lithium-Ion Batteries
The compound is extensively used to synthesize cobalt oxide (Co₃O₄), a high-capacity anode material for next-generation lithium-ion batteries.
The morphology of Co₃O₄ nanomaterials significantly influences their electrochemical properties. This compound provides a versatile platform for synthesizing Co₃O₄ with various controlled shapes and structures.
Thermal Decomposition : A straightforward and economical method involves the direct thermal decomposition of this compound. researchgate.neteurekaselect.com Heating the precursor at 520°C results in the formation of single-phase Co₃O₄ short nanorods eurekaselect.com. This method avoids complex pre-reaction steps eurekaselect.com.
Hydrothermal Synthesis : This technique allows for the creation of complex, hierarchical structures. For example, urchin-like cobalt-hydroxide-carbonate precursors can be formed by the hydrothermal treatment of a solution containing this compound. nih.gov Subsequent calcination of this precursor at 350°C yields well-defined hierarchical Co₃O₄ nanostructures with a high surface area of 60 m² g⁻¹ nih.gov.
Solution Combustion Synthesis : This method can produce nanoscale Co₃O₄ powder. The resulting material consists of loosely arranged nanoparticles with an average diameter of about 36 nm beilstein-journals.org.
Precipitation Method : Cobalt oxide nanoparticles can also be synthesized using a precipitation approach where this compound is the cobalt source. This method can produce nanoparticles with a somewhat sphere-like morphology researchgate.net.
Co₃O₄ synthesized from this compound demonstrates promising performance as an anode material in lithium-ion batteries, exhibiting high reversible capacity and good cycling stability.
Co₃O₄ nanoparticles with an "opened-book" like morphology have delivered a high capacity of 857 mAh g⁻¹ after 100 cycles at a current rate of 800 mA g⁻¹. researchgate.net At a higher current rate of 1200 mA g⁻¹, these materials showed a good rate capability of 1230 mAh g⁻¹ researchgate.net. Another study on Co₃O₄ nanocrystals reported a reversible capacity of 713 mAh g⁻¹ after 50 cycles at a current density of 50 mA g⁻¹ researchgate.net.
A composite of Co₃O₄ and carbon (Co₃O₄–C), synthesized via spray pyrolysis of a cobalt nitrate-sugar solution, showed a stable reversible discharge capacity above 800 mAh g⁻¹ uow.edu.au. Similarly, Co₃O₄ nanoparticles from solution combustion synthesis delivered specific capacities of 1060 mAh·g⁻¹ after 100 cycles at a current density of 100 mA·g⁻¹ beilstein-journals.org.
| Synthesis Method | Co₃O₄ Morphology | Reversible Capacity | Cycling Performance | Current Density |
| Book-like Framework Pyrolysis | Opened book-like | 857 mAh g⁻¹ | After 100 cycles | 800 mA g⁻¹ |
| 2D Coordination Polymer Calcination | Nanocrystals | 713 mAh g⁻¹ | After 50 cycles | 50 mA g⁻¹ |
| Spray Pyrolysis | Co₃O₄–C Composite | >800 mAh g⁻¹ | Stable | Not specified |
| Solution Combustion | Nanoparticles (~36 nm) | 1060 mAh g⁻¹ | After 100 cycles | 100 mA g⁻¹ |
Fuel Cell Catalyst Development
This compound is a key precursor in developing cost-effective and efficient catalysts for fuel cells, aiming to replace expensive platinum-group metals. pnnl.gov These cobalt-based catalysts are particularly important for the oxygen reduction reaction (ORR), a critical process in fuel cell operation pnnl.gov.
One area of research involves creating cobalt-based layered double hydroxides (LDHs), which have shown potential as platinum alternatives due to their electrochemical properties. researcher.life Another successful approach is the synthesis of cobalt and nitrogen co-doped carbon materials (Co-N-C). nih.gov In one study, a Co-N-C catalyst was prepared using a cobalt-chelating polyimine derived in part from this compound. This catalyst, when used at the cathode of an anion exchange membrane fuel cell (AEMFC), demonstrated a maximum power density of 361 mW cm⁻², outperforming a commercial 20 wt% Pt/C catalyst which reached 284 mW cm⁻² under the same conditions. nih.gov This highlights the potential of cobalt-based materials derived from this compound to create highly active and durable fuel cell catalysts pnnl.govnih.gov.
Environmental Remediation Applications and Research
Remediation of Biological Contaminants
The application of cobalt-derived nanoparticles is an emerging field of interest for addressing biological contamination, particularly in wastewater. nih.gov The unique physicochemical properties of these nanoparticles, such as their small size and large surface-area-to-volume ratio, allow them to interact effectively with pathogenic microorganisms. nih.gov Researchers are exploring various synthesis methods, including green synthesis and co-precipitation, using cobalt(II) nitrate (B79036) hexahydrate to produce nanoparticles with enhanced antibacterial efficacy. kashanu.ac.irkashanu.ac.irmdpi.com
Cobalt nanoparticles synthesized from precursors like cobalt(II) nitrate hexahydrate exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies have documented their effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. nih.gov
The primary mechanism behind this antibacterial action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netkashanu.ac.ir These ROS can damage vital cellular components, including the bacterial cell membrane and DNA, leading to cell death. kashanu.ac.ir Other proposed mechanisms include the electrostatic interaction between the positively charged nanoparticles and the negatively charged bacterial cell surface, causing membrane disruption. nih.gov The antibacterial efficacy is also influenced by factors like nanoparticle size, concentration, and morphology. nih.gov For instance, research has shown that biologically synthesized Co₃O₄ nanoparticles with a smaller crystalline size (10.79 nm) exhibit higher antibacterial activity than their chemically synthesized counterparts (11.9 nm), a trait attributed to enhanced ROS production. researchgate.netkashanu.ac.ir
The concentration of nanoparticles plays a critical role in their bactericidal effect. Research has demonstrated a concentration-dependent relationship, where higher concentrations of cobalt nanoparticles generally result in larger zones of inhibition, indicating greater antibacterial activity. proquest.comcyberleninka.ru
Table 1: Antibacterial Activity of Cobalt Nanoparticles (Co NPs) Against Various Bacterial Strains
| Bacterial Strain | Nanoparticle Concentration | Zone of Inhibition (mm) | Reference |
| Escherichia coli | 100 µg/ml | 22.2 ± 0.1 | nih.govresearchgate.netnih.gov |
| Proteus spp. | 100 µg/ml | 20.3 ± 0.15 | nih.govresearchgate.netnih.gov |
| Staphylococcus aureus | 100 µg/ml | 15.8 ± 0.1 | nih.govresearchgate.netnih.gov |
| Escherichia coli | 50 µg/ml | 13.23 ± 0.15 | nih.gov |
| Staphylococcus aureus | 50 µg/ml | 11.5 ± 0.1 | nih.gov |
| Escherichia coli | 25 µg/mL (Biological Synthesis) | 10.5 | kashanu.ac.ir |
| Staphylococcus aureus | 25 µg/mL (Biological Synthesis) | 8.3 | kashanu.ac.ir |
| Escherichia coli | 25 µg/mL (Chemical Synthesis) | 8.8 | kashanu.ac.ir |
| Staphylococcus aureus | 25 µg/mL (Chemical Synthesis) | 8.11 | kashanu.ac.ir |
The rapid emergence of multidrug-resistant (MDR) bacteria presents a formidable threat to global public health. nih.govnih.gov Cobalt nanoparticles are being investigated as a potent tool to combat these resilient pathogens. nih.govnih.govmedandlife.org Their unique mode of action, primarily through oxidative stress, provides a pathway to circumvent conventional resistance mechanisms developed by bacteria against traditional antibiotics. nih.gov
Research has shown that cobalt nanoparticles are effective against a range of MDR bacteria. nih.govnih.gov A significant advantage of these nanoparticles is their demonstrated efficacy at low concentrations where some standard antibiotics may be ineffective. proquest.comcyberleninka.ru This suggests that cobalt nanoparticles could be used to address infections caused by bacteria that have developed resistance to multiple drugs.
Comparative studies have highlighted the superior or comparable performance of cobalt nanoparticles against common antibiotics when treating resistant bacterial strains. For example, at a concentration of 100 μg/ml, cobalt nanoparticles exhibited a better bacteria-killing ability against Staphylococcus aureus, Proteus spp., and Escherichia coli than several conventional antibiotics, with the exception of Ciprofloxacin in some cases. nih.govresearchgate.net The activity index (AI), a measure of the relative effectiveness of a substance, was found to be greater than 1 for cobalt nanoparticles when compared to antibiotics like Gentamicin, Cefotaxime, and Amoxicillin against these MDR strains, indicating a stronger antibacterial effect. nih.gov
Table 2: Comparative Efficacy of Cobalt Nanoparticles (Co NPs) vs. Standard Antibiotics Against Multidrug-Resistant Bacteria
| Bacterial Strain | Test Agent | Zone of Inhibition (mm) | Activity Index (AI) of Co NPs vs. Antibiotic | Reference |
| Proteus spp. | Co NPs (100 µg/ml) | 20.3 ± 0.15 | - | nih.gov |
| Ciprofloxacin | - | 0.67 | nih.gov | |
| Gentamicin | - | 1.99 | nih.gov | |
| Cefotaxime | - | 4.61 | nih.gov | |
| Amoxicillin | - | 6.02 | nih.gov | |
| Escherichia coli | Co NPs (100 µg/ml) | 22.2 ± 0.1 | - | nih.gov |
| Ciprofloxacin | - | 0.76 | nih.gov | |
| Gentamicin | - | 9.78 | nih.gov | |
| Cefotaxime | - | 4.21 | nih.gov | |
| Amoxicillin | - | 6.94 | nih.gov | |
| Staphylococcus aureus | Co NPs (100 µg/ml) | 15.8 ± 0.1 | - | nih.gov |
| Ciprofloxacin | - | 1.18 | nih.gov | |
| Gentamicin | - | 11.88 | nih.gov | |
| Cefotaxime | - | 4.89 | nih.gov | |
| Amoxicillin | - | 3.65 | nih.gov |
Note: An Activity Index > 1 indicates that the cobalt nanoparticles have a better antibacterial effect than the compared antibiotic. nih.gov
Advanced Characterization and Spectroscopic Investigations of Cobalt Ii Nitrate Hexahydrate Derivatives
Structural and Morphological Analysis
The crystalline nature and surface architecture of materials derived from cobalt(II) nitrate (B79036) hexahydrate are fundamental to understanding their properties and potential applications. High-resolution microscopy and diffraction techniques provide invaluable insights into these characteristics.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray diffraction is a primary technique for determining the crystal structure and phase purity of cobalt(II) nitrate hexahydrate. The compound, more accurately described as hexaaquacobalt(II) nitrate, [Co(H₂O)₆][NO₃]₂, consists of discrete hexaaquacobalt(II) cations and nitrate anions. sigmaaldrich.com Studies have established that this compound crystallizes in the monoclinic system. ias.ac.in
Detailed crystallographic data confirms its structure, providing a fundamental basis for phase identification in derivatives. For instance, when this compound is used as a precursor in the synthesis of cobalt oxide (Co₃O₄) nanoparticles, XRD is employed to confirm the conversion and identify the crystalline phase of the resulting oxide. researchgate.netmdpi.com The diffraction patterns of the synthesized Co₃O₄ typically show characteristic peaks corresponding to the cubic spinel structure. researchgate.netmdpi.com
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 15.09 Å |
| b | 6.12 Å |
| c | 12.69 Å |
| β | 119° |
Data sourced from Jayaraman, 1958. ias.ac.in
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy is instrumental in revealing the surface topography and morphology of materials. While detailed SEM studies on the raw crystals of this compound are not extensively reported in the reviewed literature, the technique is widely applied to characterize the morphology of its derivatives.
For example, in the synthesis of metal-organic frameworks (MOFs) or cobalt oxides using this compound as a metal source, SEM images are crucial for observing the shape and size of the resulting particles. researchgate.netrsc.org Research on the thermal decomposition of Co(NO₃)₂·6H₂O to form nano-Co₃O₄ shows that the morphology of the resulting nanoparticles is highly dependent on the decomposition temperature. researchgate.net These studies reveal the formation of well-dispersed nanoparticles with varying shapes and levels of agglomeration. researchgate.net Similarly, when used to create ZIF-67, a type of MOF, the precursor material leads to the formation of uniform rhombic dodecahedrons with smooth surfaces. mdpi.com
Table 2: Morphological Features of this compound Derivatives Observed by SEM
| Derivative | Observed Morphology | Synthesis Condition |
|---|---|---|
| Nano-Co₃O₄ | Well-dispersed nanoparticles, varied shapes | Thermal decomposition researchgate.net |
| ZIF-67 | Uniform rhombic dodecahedrons (~200 nm) | Reaction with 2-methylimidazole mdpi.com |
| Co₃O₄/N@C-500 | Embedded nanoparticles (20–50 nm) in porous carbon | Pyrolysis of ZIF-67 at 500 °C mdpi.com |
Transmission Electron Microscopy (TEM) for Nanoscale Imaging
Transmission Electron Microscopy offers higher resolution imaging than SEM, providing detailed nanoscale information, including particle size, shape, and lattice structure. TEM is particularly valuable for analyzing the nanostructured derivatives of this compound.
Studies on nano-Co₃O₄ derived from the thermal decomposition of this compound utilize TEM to determine the average diameter of the nanoparticles, which varies with synthesis temperature. researchgate.net High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes. For instance, in Co₃O₄/N@C composites derived from ZIF-67 (which is synthesized from cobalt nitrate), TEM analysis has identified distinct lattice spacings of 0.21 nm and 0.17 nm, corresponding to the (311) and (400) planes of Co₃O₄, respectively. mdpi.com This level of detail is critical for confirming the crystalline nature of the nanoparticles. researchgate.netmdpi.com
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy is a powerful tool for characterizing surface topography at the nanoscale, providing three-dimensional images and quantitative data on surface roughness. While specific AFM studies on thin films of pure this compound are scarce, the technique is applied to derivatives to understand their surface characteristics.
For example, AFM has been used to study the granular nature of electrodeposited Co-Ni thin films, where a cobalt salt precursor is used. rsc.org In studies of layered double hydroxides (LDHs) synthesized using cobalt nitrate, AFM can reveal the thickness and surface morphology of the resulting nanosheets. researchgate.net These analyses provide quantitative roughness parameters that are important for applications where surface area and texture are critical.
Table 3: Representative AFM Findings for Cobalt-Containing Materials
| Material | Technique | Finding |
|---|---|---|
| Zn-Co-LDH Nanosheets | AFM | Characterization of sample thickness and surface morphology researchgate.net |
| Electrodeposited Co-Ni Thin Films | AFM | Confirmation of the granular nature of the films rsc.org |
| Patterned Cobalt Thin Film | AFM | Imaging of surface morphology and grain structure |
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are essential for probing the chemical bonding, functional groups, and electronic structure of this compound and its derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Coordination
FTIR spectroscopy is a key method for identifying functional groups and understanding the coordination environment of the cobalt ion in this compound and its products. The spectrum of Co(NO₃)₂·6H₂O is characterized by strong absorptions from the nitrate ions (NO₃⁻) and the coordinated water molecules (H₂O).
The presence of water is indicated by a strong, broad band in the region of 3000-3600 cm⁻¹, corresponding to the O-H stretching vibrations. The nitrate group, being part of an ionic salt, exhibits characteristic vibrational modes. These include a strong, sharp peak around 1384 cm⁻¹, which is typical for the asymmetric stretching of the N-O bond in the free nitrate ion.
When this compound is used to synthesize other compounds, such as cobalt oxides or MOFs, the FTIR spectrum changes significantly. For instance, upon thermal decomposition to Co₃O₄, the characteristic bands of the nitrate and water molecules disappear, and new bands appear at lower wavenumbers (typically below 700 cm⁻¹). These new bands, often observed around 575 cm⁻¹ and 667 cm⁻¹, are attributed to the Co-O stretching vibrations within the cobalt oxide spinel structure, confirming the formation of the oxide. mdpi.com
Table 4: Key FTIR Vibrational Bands for this compound and a Derivative
| Wavenumber (cm⁻¹) | Assignment | Compound |
|---|---|---|
| ~3000-3600 (broad) | O-H stretching of coordinated water | Co(NO₃)₂·6H₂O |
| ~1384 (strong) | N-O asymmetric stretching of nitrate ion | Co(NO₃)₂·6H₂O |
| ~667 | Co²⁺-O stretching in tetrahedral sites | Co₃O₄ |
| ~575 | Co³⁺-O stretching in octahedral sites | Co₃O₄ mdpi.com |
Raman Spectroscopy for Vibrational Modes and Structural Characterization
Raman spectroscopy is a powerful non-destructive technique utilized to probe the vibrational modes of molecules, providing detailed insights into the structural arrangement and chemical bonding within a material. In the context of this compound and its derivatives, Raman spectroscopy allows for the characterization of the coordination environment of the cobalt ion, the nature of the nitrate anions, and the presence and bonding of water molecules.
The Raman spectrum of a this compound derivative will exhibit distinct bands corresponding to the vibrational modes of the nitrate group (NO₃⁻), the cobalt-oxygen bonds (Co-O), and the water molecules (H₂O). The nitrate ion, belonging to the D₃h point group in its free state, has four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bend (ν₂), the asymmetric stretching (ν₃), and the in-plane bend (ν₄). In a crystalline environment, the local symmetry of the nitrate ion can be lowered, leading to the splitting of degenerate modes and the appearance of otherwise Raman-inactive modes.
The interaction of the nitrate ions with the cobalt(II) cation and their involvement in hydrogen bonding with water molecules will cause shifts in the positions of these vibrational bands. For instance, the coordination of the nitrate ion to the cobalt center can be identified by the splitting of the ν₃ and ν₄ bands. The symmetric stretching mode (ν₁) of the nitrate ion typically appears as a strong, sharp peak and is particularly sensitive to the coordination environment.
The low-frequency region of the Raman spectrum is characterized by the vibrational modes of the Co-O bonds, which provides direct information about the coordination sphere of the cobalt ion. The presence of water molecules is indicated by the O-H stretching and bending modes, although these are often broad and may be weak in Raman scattering.
Table 1: Representative Raman Vibrational Modes for a this compound Derivative
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |
| ~1050 | ν₁(NO₃⁻) | Symmetric Stretch |
| ~820 | ν₂(NO₃⁻) | Out-of-plane Bend |
| ~1350-1450 | ν₃(NO₃⁻) | Asymmetric Stretch |
| ~720 | ν₄(NO₃⁻) | In-plane Bend |
| 200-400 | ν(Co-O) | Cobalt-Oxygen Stretch |
UV-Visible Spectroscopy for Electronic Transitions and Quantitative Analysis
UV-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for investigating the electronic transitions in transition metal complexes and for the quantitative determination of their concentration in solution. For this compound and its derivatives, UV-Vis spectroscopy provides valuable information about the d-d electronic transitions of the cobalt(II) ion and can be used to monitor changes in its coordination environment.
In an aqueous solution, this compound forms the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, which has a characteristic pink or red color. This complex exhibits a prominent absorption band in the visible region, typically around 510-527 nm. researchgate.netresearchgate.net This absorption is attributed to the spin-allowed d-d electronic transition from the ⁴T₁g(F) ground state to the ⁴T₁g(P) excited state in the octahedral coordination environment of the Co(II) ion. researchgate.net
The position and intensity of the absorption bands are sensitive to the nature of the ligands coordinated to the cobalt(II) center. Changes in the ligand field strength will result in a shift in the absorption maximum. For instance, the replacement of water ligands by other ligands will lead to a change in the color of the solution and a corresponding shift in the UV-Vis spectrum. This makes UV-Vis spectroscopy a useful tool for studying complex formation and ligand substitution reactions involving this compound.
Furthermore, the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. This relationship allows for the quantitative analysis of cobalt(II) in solutions of this compound and its derivatives. By measuring the absorbance at the wavelength of maximum absorption (λₘₐₓ), the concentration of an unknown sample can be determined by comparison to a calibration curve prepared from standards of known concentrations.
Table 2: Electronic Transitions for an Octahedral Cobalt(II) Complex in Aqueous Solution
| Wavelength (nm) | Wavenumber (cm⁻¹) | Electronic Transition |
| ~510 | ~19600 | ⁴T₁g(F) → ⁴T₁g(P) |
| Not typically observed | - | ⁴T₁g(F) → ⁴A₂g(F) |
| Near-IR | ~8000 | ⁴T₁g(F) → ⁴T₂g(F) |
Elemental and Compositional Analysis
Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition
Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with scanning electron microscopy (SEM), is a powerful analytical technique for determining the elemental composition of a material. When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification.
For derivatives of this compound, EDX analysis is used to confirm the presence of the expected elements, namely cobalt (Co), oxygen (O), and nitrogen (N). The resulting EDX spectrum displays peaks corresponding to the characteristic X-ray emission energies of these elements. The relative intensities of these peaks can be used to perform a semi-quantitative or fully quantitative analysis of the elemental composition.
This technique is particularly useful for verifying the successful synthesis of a desired compound and for detecting the presence of any impurities. For example, in the synthesis of cobalt oxide nanoparticles from a this compound precursor, EDX can confirm the presence of only cobalt and oxygen in the final product, indicating the complete decomposition of the nitrate group. researchgate.net Similarly, in the formation of composite materials or doped structures, EDX can be used to map the distribution of elements and confirm the incorporation of the desired dopants.
Table 3: Representative EDX Data for a Cobalt-based Derivative
| Element | Energy (keV) | Weight % | Atomic % |
| O Kα | 0.525 | 45.0 | 65.0 |
| N Kα | 0.392 | 10.0 | 15.0 |
| Co Lα | 0.776 | 45.0 | 20.0 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound and its derivatives, XPS provides detailed information about the oxidation state of cobalt and the chemical environment of nitrogen and oxygen on the surface of the material. The Co 2p region of the XPS spectrum is of particular interest. It exhibits two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. The binding energy of these peaks, along with the presence and characteristics of satellite peaks, can be used to distinguish between different oxidation states of cobalt, such as Co(II) and Co(III). researchgate.netrsc.org
The N 1s spectrum provides information about the nitrate group. The binding energy of the N 1s peak can indicate whether the nitrate is present as a counter-ion or is coordinated to the cobalt center. The O 1s spectrum is typically more complex, with contributions from the nitrate ions, coordinated water molecules, and potentially surface hydroxyl groups or adsorbed oxygen. Deconvolution of the O 1s peak can help to identify these different oxygen species.
Table 4: Representative XPS Binding Energies for this compound
| Spectral Region | Peak | Binding Energy (eV) |
| Co 2p | Co 2p₃/₂ | ~781-782 |
| Satellite | ~786 | |
| Co 2p₁/₂ | ~797-798 | |
| Satellite | ~803 | |
| N 1s | N 1s | ~406-407 |
| O 1s | O 1s | ~532-533 |
Thermal and Stability Analysis
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration States
Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method is highly effective for studying the thermal stability and decomposition pathways of materials, including hydrated salts like this compound.
The TGA curve of this compound typically shows a multi-step decomposition process. The initial weight loss, occurring at relatively low temperatures, corresponds to the stepwise removal of the six water molecules of hydration. The number of water molecules lost at each step and the temperature ranges over which these losses occur provide information about the different hydration states of the compound (e.g., tetrahydrate, dihydrate, monohydrate). researchgate.net
Following dehydration, a more significant weight loss is observed at higher temperatures, which is associated with the decomposition of the anhydrous cobalt(II) nitrate. The final decomposition product is typically a cobalt oxide, such as Co₃O₄ or CoO, depending on the atmosphere under which the analysis is performed. The stoichiometry of the final product can be determined from the total weight loss observed in the TGA curve.
By analyzing the temperature ranges and the percentage of mass loss for each decomposition step, the thermal stability of this compound and its derivatives can be assessed, and their decomposition pathways can be elucidated.
Table 5: Thermal Decomposition Steps of this compound
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
| 30-100 | ~12.4 | Loss of 2 H₂O molecules (Hexahydrate → Tetrahydrate) |
| 100-150 | ~12.4 | Loss of 2 H₂O molecules (Tetrahydrate → Dihydrate) |
| 150-200 | ~12.4 | Loss of 2 H₂O molecules (Dihydrate → Anhydrous) |
| >200 | ~37.8 | Decomposition of Co(NO₃)₂ to Cobalt Oxide |
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to observe the thermal events of a material as a function of temperature. For this compound, DSC analysis reveals a multi-stage decomposition process, primarily involving dehydration followed by the decomposition of the anhydrous salt.
The initial thermal event observed for this compound is its melting point, which occurs at approximately 55°C. nih.govwikipedia.org This is not a simple melting process but rather a dissolution of the salt in its own water of hydration, forming a concentrated aqueous solution. Immediately following this, a series of endothermic events corresponding to the sequential loss of its six water molecules of hydration begins. The hexahydrate first converts to the trihydrate, and with further heating, it forms the monohydrate before becoming the anhydrous Cobalt(II) nitrate. wikipedia.org The complete decomposition, which includes the breakdown of the nitrate ions to form cobalt oxides, typically begins around 74°C. nih.gov The precise temperatures and characteristics of these dehydration and decomposition steps can be influenced by experimental conditions such as heating rate and atmospheric composition.
Table 1: Key Thermal Events for this compound
| Thermal Event | Approximate Temperature (°C) | Description |
| Melting | 55 °C | Melting in its own water of hydration. nih.govwikipedia.org |
| Decomposition Onset | 74 °C | Initial decomposition of the hydrated salt. nih.gov |
| Dehydration | > 55 °C | Stepwise loss of water molecules to form trihydrate and monohydrate intermediates. wikipedia.org |
Magnetic and Electronic Property Investigations
The magnetic and electronic properties of this compound are primarily dictated by the d-electron configuration of the Cobalt(II) ion. In the solid state and in aqueous solutions, the compound exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, with two nitrate ions as counter-ions. wikipedia.org The Co(II) ion has a d⁷ electron configuration. In the octahedral coordination environment provided by the six water ligands, it adopts a high-spin state (S = 3/2), resulting in paramagnetic behavior.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing paramagnetic species like the high-spin Co(II) ion. For an S = 3/2 system, the interpretation of EPR spectra is often complex due to significant zero-field splitting (ZFS), which lifts the degeneracy of the spin states even in the absence of an external magnetic field. This splitting results in two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2). EPR transitions are typically observed within the ground state doublet.
The EPR spectra of high-spin Co(II) complexes are characterized by a g-tensor that is often highly anisotropic. Due to rapid spin-lattice relaxation, EPR signals for [Co(H₂O)₆]²⁺ are generally only observable at very low temperatures, typically near 4 K (liquid helium temperature). researchgate.net The spectra for such complexes can exhibit effective g-values that are highly sensitive to the local symmetry of the metal ion. nih.gov For instance, EPR studies on analogous high-spin, six-coordinate Co(II) systems in environments of distorted octahedral symmetry have yielded a range of g-values, reflecting the electronic structure. nih.gov
Table 2: Representative EPR Parameters for High-Spin Co(II) in Octahedral-like Environments
| Parameter | Representative Value Range | Description |
| Spin State (S) | 3/2 | For high-spin Co(II) in an octahedral field. |
| g-effective (g_eff) | 2.0 - 7.0 | The observed g-values can be highly anisotropic and vary significantly depending on the specific geometry and zero-field splitting parameters. nih.gov |
| Hyperfine Coupling (A) | Observed in some cases | Interaction of the electron spin with the ⁵⁹Co nucleus (I = 7/2) can lead to a characteristic eight-line hyperfine pattern. nih.gov |
Conductivity Measurements
As an ionic salt, this compound is a strong electrolyte. When dissolved in water or other polar solvents, it dissociates into its constituent ions: the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, and two nitrate anions, NO₃⁻.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Electronic Structure and Bonding Analysis
DFT studies are employed to analyze the molecular orbitals and the nature of the bonding between the central cobalt(II) ion and the six water ligands. The [Co(H₂O)₆]²⁺ complex features a high-spin d⁷ electron configuration in an octahedral field. arxiv.org The bonding is primarily characterized by the donation of electron pairs from the oxygen atoms of the water molecules to the vacant orbitals of the cobalt ion, forming coordinate covalent bonds.
Table 1: Calculated Adsorption Energies of Co²⁺ with Oxygen-Containing Functional Groups This table is illustrative of DFT applications for Co(II) interactions and is based on generalized findings.
| Functional Group | Calculated Adsorption Energy (Hartree) |
|---|---|
| Carboxyl (COO⁻) | -1415.785741 |
| Epoxide (O) | -1304.337224 |
| Hydroxyl (O)s⁻ | -1302.989132 |
Data derived from studies on Co(II) adsorption on graphene oxide. acs.org
Prediction of Spectroscopic Properties
A significant application of DFT, often coupled with time-dependent DFT (TD-DFT), is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. wikipedia.org For [Co(H₂O)₆]²⁺, DFT calculations can predict its UV-Visible absorption spectrum. These calculations help assign the observed electronic transitions, which are typically d-d transitions that give the complex its characteristic pink/red color.
DFT methods can also be used to simulate vibrational spectra (infrared and Raman). By calculating the vibrational frequencies of the Co-O bonds and the internal modes of the coordinated water molecules, researchers can interpret experimental IR and Raman spectra, providing a deeper understanding of the complex's structure. wikipedia.org These theoretical predictions are vital for characterizing the compound and understanding how its structure changes in different chemical environments.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of cobalt(II) nitrate (B79036) hexahydrate in solution over time. These simulations model the interactions between the ions and the solvent molecules, offering insights into the dynamic processes that govern the compound's properties in aqueous environments.
Investigation of Solution Behavior and Coordination
When dissolved in water, cobalt(II) nitrate hexahydrate dissociates into the [Co(H₂O)₆]²⁺ cation and nitrate anions. researchgate.net MD simulations are crucial for studying the structure and dynamics of the hydration shells around these ions. For the [Co(H₂O)₆]²⁺ ion, simulations show a well-defined first hydration shell consisting of six water molecules in a stable octahedral arrangement. pleiades.online The average distance between the cobalt ion and the oxygen atoms of these water molecules (Co-O distance) has been a subject of both experimental and computational studies.
MD simulations, refined with quantum mechanical data, have determined the Co-O distance in the first hydration shell to be approximately 2.06-2.09 Å. pleiades.online Beyond the first shell, a more disordered second hydration shell is observed, with water molecules having shorter residence times. The number of water molecules in this second shell can range from 12 to 23. pleiades.online At higher concentrations, X-ray diffraction studies have shown that ions can form aggregates such as contact ion pairs ([Co(H₂O)₆]²⁺NO₃⁻) or even ion triads. nih.gov
Table 2: Structural Properties of Hydrated Co(II) from Molecular Dynamics Simulations
| Property | Value |
|---|---|
| First Shell Coordination Number | 6 |
| First Shell Co-O Distance | ~2.08 Å |
| Second Shell Co-O Distance | ~4.2 Å |
| Second Shell Coordination Number | 12 - 23 |
Data compiled from combined MD and X-ray absorption spectroscopy studies. pleiades.online
Ligand-Metal Interactions in Solution
MD simulations are also instrumental in studying the dynamics of ligand exchange, which is the process where a coordinated water molecule is replaced by another ligand from the solution. For the [Co(H₂O)₆]²⁺ complex, the exchange of water molecules is a fundamental process that dictates its reactivity. The mechanism of this exchange is generally considered to be a dissociative interchange, where the bond between the cobalt and a departing water molecule is significantly stretched in the transition state. uniud.it
Simulations can elucidate the energetics and pathways of these exchange reactions. For instance, when other ligands like chloride or nitrate ions are present in sufficient concentration, they can replace the coordinated water molecules. chemguide.co.uk MD simulations combined with DFT calculations have been used to study the stepwise formation of cobalt(II)-nitrate complexes in different solvents, revealing changes in coordination from octahedral to other geometries as water ligands are displaced. chemguide.co.uk These studies are essential for understanding the thermodynamics and kinetics of complex formation in solution.
Computational Modeling of Catalytic Processes
This compound is not typically used as a catalyst itself but serves as a crucial precursor for synthesizing a wide range of cobalt-based catalysts. Computational modeling is essential for understanding the mechanisms of the catalytic processes involving these derivative materials.
The process generally involves using the cobalt salt to prepare cobalt oxides or finely dispersed cobalt metal nanoparticles on a support material. For example, cobalt nitrate is used to impregnate catalyst supports to create catalysts for Fischer-Tropsch synthesis or for oxidation reactions. researchgate.net
Computational models, particularly those based on DFT, are then applied to the final catalytic material to investigate the reaction mechanisms at an atomic level. These models can:
Identify Active Sites: Calculations help determine the specific atomic sites on the catalyst surface where reactant molecules bind and react.
Elucidate Reaction Pathways: By calculating the energy barriers for different reaction steps, computational models can map out the most likely reaction mechanism. For instance, in CO₂ hydrogenation, DFT calculations have been used to clarify the role of interfaces between cobalt and oxide supports in enhancing methanol selectivity.
Predict Catalytic Activity: Theoretical models can screen potential catalyst compositions and structures to predict their efficiency, guiding the rational design of new and improved catalysts.
Therefore, while computational studies may not model this compound directly in a catalytic cycle, they are fundamental to understanding the structure and function of the high-performance catalysts derived from it.
Theoretical Prediction of Material Properties (e.g., Optical, Electronic, Magnetic)
Theoretical and computational chemistry studies provide profound insights into the intrinsic properties of materials like this compound at an atomic and electronic level. By employing methods such as Density Functional Theory (DFT), researchers can predict and analyze the optical, electronic, and magnetic characteristics that arise from its specific crystal and electronic structure. These computational approaches are crucial for understanding experimental observations and for designing new materials with tailored functionalities.
Optical Properties
The optical properties of this compound are determined by its electronic band structure and how photons interact with its electrons. Experimental studies have characterized the material as a biaxial negative crystal belonging to the monoclinic space group C2/c. ias.ac.in Theoretical predictions would aim to calculate key optical parameters and correlate them with this known crystal structure.
Key optical properties that can be predicted computationally include the refractive indices, absorption spectra, and dielectric function. For this compound, experimental measurements provide a benchmark for these theoretical models. ias.ac.in The principal refractive indices have been determined, indicating its biaxial nature. ias.ac.in Computational models, often using time-dependent DFT (TD-DFT), can simulate the absorption spectrum, which would reveal the electronic transitions responsible for its reddish-orange color. ias.ac.in
Interactive Data Table: Experimental Optical Properties of this compound Below is a table of experimentally determined optical properties that serve as a target for theoretical validation.
| Property | Value | Citation |
| Crystal System | Monoclinic | ias.ac.in |
| Optical Character | Biaxial Negative | ias.ac.in |
| Refractive Index (α) | 1.380 | ias.ac.in |
| Refractive Index (β) | 1.520 | ias.ac.in |
| Refractive Index (γ) | 1.547 | ias.ac.in |
| Optic Axial Angle (2V) | 43° | ias.ac.in |
Theoretical calculations would involve optimizing the geometry of the [Co(H₂O)₆]²⁺ complex and the surrounding nitrate ions and water molecules within the crystal lattice. From the optimized structure, the electronic band gap and the nature of the frontier molecular orbitals (HOMO and LUMO) can be determined, which are fundamental to understanding its optical response.
Electronic Properties
The electronic properties of this compound are centered around the d-orbitals of the Co(II) ion. The presence of ligands—in this case, six water molecules in a hexaaqua complex—causes a splitting of these d-orbitals, which dictates the compound's electronic and magnetic behavior. Computational methods like DFT are particularly effective in modeling this behavior. nih.gov
Studies on related cobalt(II) nitrate complexes have shown that the nature of the ligands strongly influences the electronic environment of the cobalt center. research-nexus.net For instance, the strength of the electron donation from the ligand directly affects the ionicity of the cobalt-nitrate bond. research-nexus.net While water is the ligand in the hexahydrate form, theoretical studies can model the charge distribution, density of states (DOS), and the nature of the chemical bonding within the [Co(H₂O)₆]²⁺ cation.
A key electronic characteristic of Co(II) (a d⁷ ion) is its spin state. DFT calculations can be used to determine the relative energies of the high-spin (S = 3/2) and low-spin (S = 1/2) states. nih.gov For an octahedral complex like [Co(H₂O)₆]²⁺, water is typically a weak-field ligand, suggesting a high-spin state is more probable, a hypothesis that can be rigorously tested through computation. The analysis of paramagnetic Co(II) satellite structures in experimental spectra provides data that can be compared with theoretical predictions of the electronic environment around the cobalt ion. research-nexus.net
Interactive Data Table: Predicted Electronic and Bonding Characteristics This table outlines electronic properties and the influence of ligands as investigated in related cobalt complexes, which can be computationally predicted for the hexahydrate.
| Predicted Property | Theoretical Method | Significance | Related Finding |
| Spin State Energy | Density Functional Theory (DFT) | Determines magnetic properties and reactivity. | In other Co(II) complexes, the spin state can be toggled by structural distortions. nih.gov |
| Electron Density Distribution | DFT, Natural Population Analysis | Reveals the nature of chemical bonds (ionic vs. covalent). | Stronger electron-donating ligands increase the ionic character of the Co-NO₃ bond. research-nexus.net |
| Polarizability | Modified Auger Parameters, DFT | Indicates the material's response to an electric field. | Polarizability varies significantly with the coordinating ligand. research-nexus.net |
| Density of States (DOS) | DFT | Describes the distribution of electronic states available to be occupied. | The DOS would show the contribution of Co 3d, O 2p, and N 2p orbitals. |
Magnetic Properties
The magnetic properties of this compound are a direct consequence of its electronic structure, specifically the presence of unpaired electrons in the d-orbitals of the high-spin Co(II) center. Theoretical calculations can predict magnetic susceptibility and the change in Gibbs free energy in the presence of a magnetic field. scielo.br
Computational studies can model the magnetic ordering and the response of the material to an external magnetic field. Research on the freezing behavior of this compound under a static magnetic field has shown that the field significantly impacts its nucleation and solid-phase formation. scielo.br This suggests a coupling between the magnetic properties and the material's phase behavior. Theoretical models can explore the energetics of this process, investigating how the magnetic field interacts with the hydrogen bonding network and the magnetic moments of the Co(II) ions to influence the Gibbs free energy of nucleation. scielo.br
Advanced Research Topics and Future Directions
Emerging Synthesis Techniques for High Purity and Controlled Nanostructures
The synthesis of cobalt-based nanomaterials with precisely controlled size, shape, and purity is crucial for their application in advanced technologies. Cobalt(II) nitrate (B79036) hexahydrate serves as a common precursor in many of these emerging techniques.
Green Synthesis: A growing area of research is the use of plant extracts for the eco-friendly synthesis of cobalt oxide (Co3O4) nanoparticles from cobalt(II) nitrate hexahydrate. samipubco.comnih.govkashanu.ac.irresearchgate.net Extracts from various plants, including Punica granatum peel, Phytolacca dodecandra leaves, and Psidium guajava leaves, have been successfully used as reducing and capping agents. nih.govkashanu.ac.irnih.gov These methods are not only environmentally benign but also offer a simple and cost-effective route to nanoparticle synthesis. The phytochemicals present in the plant extracts, such as polyphenols and flavonoids, are believed to be responsible for the reduction of cobalt ions and the stabilization of the resulting nanoparticles. samipubco.com
Solvothermal and Hydrothermal Methods: These techniques involve the chemical reaction of precursors in a solvent at elevated temperatures and pressures. By carefully controlling the reaction parameters such as temperature, time, and the nature of the solvent, researchers can synthesize a variety of cobalt-based nanostructures, including CoFe2O4 nanoparticles. cetjournal.it
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to the fast and uniform synthesis of nanoparticles. It has been employed to produce cobalt oxide nanoparticles using plant extracts as well, combining the benefits of green chemistry with rapid synthesis.
Sonochemical Synthesis: This technique employs high-intensity ultrasound waves to induce chemical reactions. The acoustic cavitation creates localized hot spots with high temperatures and pressures, facilitating the formation of nanostructured materials.
Laser Vaporization Controlled Condensation (LVCC): A novel method has been reported for the synthesis of cobalt nitrate hexahydrate itself, as well as cobalt oxide and cobalt nanoparticles, from high-purity cobalt metal. This technique involves the vaporization of a cobalt target using a laser in a controlled atmosphere of nitrogen and oxygen.
The choice of synthesis method and the control of reaction parameters have a significant impact on the properties of the resulting nanomaterials.
| Synthesis Technique | Precursor(s) | Resulting Nanomaterial | Key Advantages |
| Green Synthesis | This compound, Plant Extracts (e.g., Punica granatum, Phytolacca dodecandra) | Cobalt Oxide (Co3O4) Nanoparticles | Eco-friendly, Cost-effective, Simple |
| Solvothermal | This compound, Iron(III) nitrate nonahydrate | Cobalt Ferrite (CoFe2O4) Nanoparticles | Control over particle size and morphology |
| Microwave-Assisted | This compound, Plant Extracts | Cobalt Oxide (CoO) Nanoparticles | Rapid synthesis, Uniform heating |
| Sonochemical | Cobalt(II) coordination compounds | Cobalt Oxide (Co3O4) Nanoparticles | Formation of various morphologies |
| LVCC | High-purity Cobalt metal, N2, O2 | Cobalt nitrate hexahydrate, Cobalt Oxide, Cobalt Nanoparticles | Synthesis of high-purity materials |
Novel Functional Material Design and Optimization
This compound is a key building block in the design and synthesis of a wide array of novel functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers.
Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Cobalt-based MOFs, often synthesized using this compound, are being extensively studied for their potential applications in gas storage and separation. nih.gov The ability to tune the pore size and functionality of MOFs by selecting different organic linkers allows for the design of materials with high selectivity for specific gases. For instance, a novel cobalt-based 3D MOF has been synthesized that shows promise for gas storage applications. nih.gov
Coordination Polymers: These are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. Cobalt(II) nitrate has been used to synthesize coordination polymers with interesting magnetic and biological properties. For example, a layered metal-organic polymer, Co(L)62, where L is imidazole, has been synthesized and shown to exhibit fungicidal effects. nih.gov The structure and properties of these coordination polymers can be tailored by varying the synthesis conditions and the choice of organic ligand.
The optimization of these materials involves fine-tuning the synthesis process to control the crystal structure, porosity, and surface area, which in turn dictates their functional properties.
| Functional Material | Precursors | Key Features | Potential Applications |
| Cobalt-based MOF | This compound, Organic linkers | High porosity, Tunable pore size | Gas storage, Gas separation, Catalysis |
| Coordination Polymer | This compound, Imidazole | Layered structure, Bioactivity | Antifungal agents, Magnetic materials |
Multi-Functional Applications of this compound Derivatives
Derivatives of this compound, particularly cobalt oxide nanoparticles and cobalt-based catalysts, exhibit a wide range of functional properties that make them suitable for diverse applications.
Energy Storage: Cobalt oxide (Co3O4) nanoparticles, synthesized from this compound, are being extensively investigated as electrode materials for supercapacitors and lithium-ion batteries. cetjournal.itosti.gov Their high theoretical capacitance and electrochemical stability make them promising candidates for next-generation energy storage devices. osti.gov Research is focused on optimizing the morphology and structure of Co3O4 nanomaterials to enhance their performance. osti.gov
Catalysis: Cobalt-based materials derived from this compound are effective catalysts in a variety of chemical reactions. They are used as catalysts for the Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from synthesis gas. researchgate.net Additionally, cobalt-based catalysts are being explored for CO2 hydrogenation to produce methanol, offering a potential route for carbon capture and utilization. bluetigerscientific.com Cobalt ferrite (CoFe2O4) nanoparticles have also shown catalytic activity in the decomposition of nitrous oxide (N2O). rsc.org
Sensors: The unique electronic properties of cobalt oxide nanostructures make them suitable for the development of electrochemical sensors. For instance, puffy ball-like cobalt oxide nanostructures have been used to create a highly sensitive non-enzymatic sensor for uric acid. bjrs.org.br Hexagonal cobalt oxide nanosheets have also been employed for the fabrication of uric acid sensors with improved sensitivity. iitm.ac.in
| Application Area | Derivative Material | Specific Use | Performance Highlight |
| Energy Storage | Cobalt Oxide (Co3O4) Nanoparticles | Supercapacitor Electrodes | High specific capacity and excellent cycle stability osti.gov |
| Catalysis | Pt-promoted Co/TiO2 | Fischer-Tropsch Synthesis | Higher CO conversion compared to calcined catalysts researchgate.net |
| Catalysis | Cobalt-based nanocomposites | CO2 Hydrogenation to Methanol | Potential for carbon capture and utilization bluetigerscientific.com |
| Sensors | Puffy ball-like Cobalt Oxide | Non-enzymatic Uric Acid Sensor | High sensitivity bjrs.org.br |
Sustainable and Eco-Friendly Research Paradigms in Cobalt Chemistry
The increasing demand for cobalt, particularly for batteries, has raised concerns about the environmental and ethical aspects of its sourcing. This has spurred research into more sustainable and eco-friendly practices in cobalt chemistry.
A significant focus is on the development of "green" synthesis methods for cobalt-based nanoparticles. As mentioned in section 9.1, the use of plant extracts as reducing and stabilizing agents offers a sustainable alternative to conventional chemical synthesis routes that often involve toxic reagents and high energy consumption. samipubco.comresearchgate.net For example, the synthesis of cobalt oxide nanoparticles using extracts from Punica granatum peel and Hyphaene thebaica fruit has been demonstrated to be an effective and eco-friendly approach. researchgate.netnih.gov
Another sustainable approach involves the use of ionizing radiation for the synthesis of cobalt oxide nanoparticles for supercapacitor applications. This method can reduce the need for chemical reducing agents and high temperatures. nih.gov Research is also exploring the use of renewable resources, such as vegetable oil and sucrose, in the synthesis of air-stable cobalt nanoparticles. jchemrev.com
Furthermore, there is a growing interest in developing environmentally sound processes for the synthesis of cobalt-based nanoparticles in organic solvents, minimizing the formation of toxic by-products. cetjournal.it These sustainable paradigms are crucial for mitigating the environmental impact of cobalt chemistry and ensuring the long-term viability of cobalt-based technologies.
| Sustainable Approach | Precursor/Method | Key Feature | Benefit |
| Green Synthesis | This compound, Plant extracts | Use of natural reducing and capping agents | Reduces use of toxic chemicals, Low cost |
| Radiation Synthesis | Cobalt acetate, Ionizing radiation | Avoids chemical reducing agents and high temperatures | Energy-efficient and cleaner process |
| Renewable Resources | This compound, Vegetable oil, Sucrose | Utilization of bio-based materials | Reduces reliance on fossil fuel-derived chemicals |
| Environmentally Sound Processes | This compound, Organic solvents | Minimizing toxic by-product formation | Improved process safety and reduced environmental impact |
Interdisciplinary Research Opportunities (e.g., Biomedical Applications)
The unique properties of cobalt-based nanomaterials derived from this compound have opened up exciting opportunities for interdisciplinary research, particularly in the biomedical field.
Antimicrobial and Antifungal Agents: Cobalt and cobalt oxide nanoparticles have demonstrated significant antimicrobial and antifungal activity. nih.govnih.gov They are effective against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents to combat antibiotic resistance. nih.gov
Anticancer Therapeutics: Research has shown that cobalt oxide nanoparticles can selectively inhibit the growth of cancer cells. This has sparked interest in their potential use as anticancer agents. Further studies are needed to understand the mechanisms of their anticancer activity and to develop safe and effective cancer therapies.
Drug Delivery and Bioimaging: The magnetic properties of some cobalt-based nanoparticles make them suitable for applications in targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI). osti.gov Nanoparticles can be functionalized to carry drugs to specific sites in the body, potentially increasing the efficacy of treatments while reducing side effects. In bioimaging, these nanoparticles can enhance the visibility of tissues and organs, aiding in the diagnosis of diseases.
The development of cobalt-based nanomaterials for biomedical applications requires a collaborative effort between chemists, materials scientists, biologists, and medical researchers to address challenges related to biocompatibility, toxicity, and clinical translation.
| Interdisciplinary Field | Application | Derivative Material | Research Focus |
| Nanomedicine | Antimicrobial Agents | Cobalt Oxide Nanoparticles | Combating antibiotic-resistant bacteria nih.govnih.gov |
| Oncology | Anticancer Therapeutics | Cobalt Oxide Nanoparticles | Selective inhibition of cancer cell growth |
| Pharmaceutics | Drug Delivery Systems | Magnetic Cobalt Nanoparticles | Targeted delivery of therapeutic agents osti.gov |
| Medical Imaging | Contrast Agents | Magnetic Cobalt Nanoparticles | Enhancing Magnetic Resonance Imaging (MRI) osti.gov |
Q & A
Q. What are the standard methods for synthesizing cobalt oxide nanoparticles using cobalt(II) nitrate hexahydrate?
this compound is commonly used as a precursor in sol-gel, hydrothermal, and calcination methods. For example:
- Sol-gel synthesis : Dissolve the compound in water with a chelating agent (e.g., citric acid), followed by gel formation and calcination at 300–600°C to produce Co₃O₄ nanostructures .
- Hydrothermal synthesis : React with urea or hexamethylenetetramine under autoclave conditions (120–180°C) to form layered double hydroxides (LDHs), which are then calcined .
- Template synthesis : Use porous templates (e.g., anodic alumina) to confine growth, yielding nanotubes or nanorods after thermal decomposition .
Key parameters include pH, temperature, and precursor molar ratios, which influence particle size and morphology .
Q. How should this compound be handled and stored to ensure laboratory safety?
- Storage : Keep in airtight containers at 2–30°C, away from reducing agents, organic materials, and ignition sources due to its oxidizing properties (Category 2 oxidizer) .
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust, which can cause respiratory sensitization (H334) .
- Spill management : Collect spills with non-sparking tools and neutralize with inert absorbents. Avoid aqueous release due to aquatic toxicity (H410) .
Q. What analytical techniques are recommended for verifying the purity and concentration of this compound solutions?
- Complexometric titration : EDTA titration at pH 10 (ammonia buffer) with murexide indicator quantifies Co²⁺ content (99.0–102.0% purity) .
- Spectroscopy : UV-Vis spectroscopy (λ = 510 nm) measures Co²⁺ concentration via Beer-Lambert law, calibrated with standard solutions .
- ICP-MS : Detects trace metal impurities (e.g., Ni ≤0.001%, Fe ≤0.001%) critical for catalysis studies .
Advanced Research Questions
Q. What factors influence the catalytic efficiency of Co₃O₄ nanostructures derived from this compound in methane combustion?
Catalytic activity depends on:
- Morphology : Nanosheets exhibit higher surface area and active sites than nanocubes .
- Calcination temperature : Optimal calcination at 400°C balances crystallinity and defect density, enhancing oxygen mobility .
- Doping : Incorporating yttrium (Y³⁺) or copper (Cu²⁺) improves redox properties and thermal stability . Contradictions in reported performance often arise from differences in synthesis protocols (e.g., precursor ratios, heating rates) .
Q. How can researchers address discrepancies in the electrochemical performance of cobalt-based catalysts synthesized from this compound?
- Surface characterization : Use XPS and TEM to compare surface oxidation states (Co²⁺ vs. Co³⁺) and crystallite sizes across studies .
- Electrochemical impedance spectroscopy (EIS) : Identify charge-transfer resistance variations due to electrolyte penetration differences in porous vs. dense structures .
- Controlled synthesis : Standardize parameters (e.g., pH, annealing atmosphere) to isolate variables affecting oxygen evolution reaction (OER) overpotential .
Q. What strategies mitigate the thermal instability of this compound during high-temperature synthesis processes?
- Gradual heating : Use stepwise calcination (e.g., 100°C increments) to prevent rapid decomposition and particle agglomeration .
- Encapsulation : Embed precursors in silica matrices or carbon frameworks to buffer thermal stress and control Co₃O₄ nucleation .
- Inert atmosphere processing : Anneal under argon to suppress nitrate decomposition into volatile NOₓ species, which destabilize morphologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
